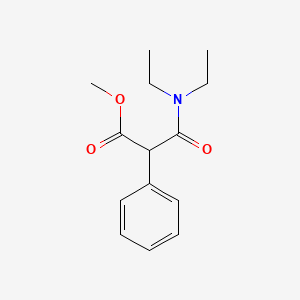
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylcarbamoyl group and a phenyl group attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate typically involves the esterification of 2-(diethylcarbamoyl)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(Diethylcarbamoyl)-2-phenylacetic acid+MethanolAcid catalystMethyl 2-(diethylcarbamoyl)-2-phenyl-acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(diethylcarbamoyl)-2-phenylacetic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Hydrolysis: 2-(Diethylcarbamoyl)-2-phenylacetic acid and methanol.
Reduction: 2-(Diethylcarbamoyl)-2-phenylethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(dimethylcarbamoyl)-2-phenyl-acetate: Similar structure but with dimethylcarbamoyl group.
Ethyl 2-(diethylcarbamoyl)-2-phenyl-acetate: Similar structure but with ethyl ester group.
Methyl 2-(diethylcarbamoyl)-2-(p-tolyl)-acetate: Similar structure but with p-tolyl group instead of phenyl.
Uniqueness
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate is unique due to the presence of both diethylcarbamoyl and phenyl groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to pharmaceutical development.
Propiedades
Número CAS |
7465-35-2 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
methyl 3-(diethylamino)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C14H19NO3/c1-4-15(5-2)13(16)12(14(17)18-3)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3 |
Clave InChI |
DAHKMYPADSZTIH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
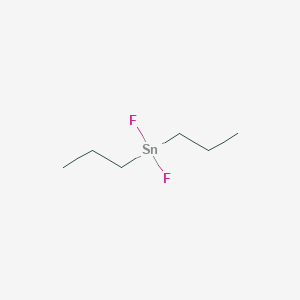
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)

![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)
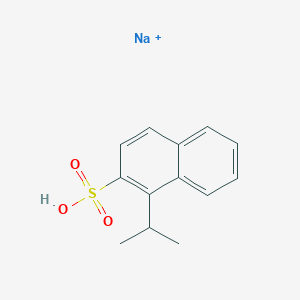
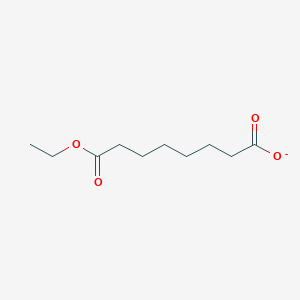
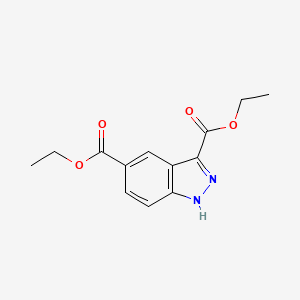
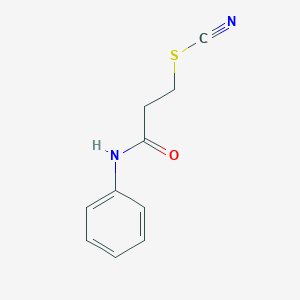
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)


